

An In-depth Technical Guide to Boc-D-valine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *tert*-Butoxycarbonyl-D-valine

Cat. No.: B558431

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N- α -(*tert*-butoxycarbonyl)-D-valine (Boc-D-valine), a critical building block in peptide synthesis and drug discovery. We will delve into its physicochemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its application in the development of therapeutic peptides, with a focus on C-C chemokine receptor 1 (CCR1) antagonists for the treatment of rheumatoid arthritis.

Physicochemical Properties of Boc-D-valine

Boc-D-valine is a derivative of the amino acid D-valine where the alpha-amino group is protected by a *tert*-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis.^[1] The key quantitative data for this compound are summarized in the table below.

Property	Value	References
CAS Number	22838-58-0	[2][3][4][5][6][7]
Molecular Formula	C ₁₀ H ₁₉ NO ₄	[2][3][4][6]
Molecular Weight	217.26 g/mol	[4][7][8]

Role in Peptide Synthesis and Drug Development

The Boc protecting group is instrumental in the Boc/Bzl protection strategy for SPPS.[9] This method relies on the graduated acid lability of the protecting groups, where the Boc group can be removed under milder acidic conditions (e.g., with trifluoroacetic acid, TFA) compared to the more robust side-chain protecting groups.[10] This allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Boc-D-valine, in particular, is utilized in the synthesis of peptides with specific stereochemistry. The incorporation of D-amino acids can enhance the metabolic stability of peptides and influence their conformational properties, which is often desirable in drug design. One notable application is in the synthesis of selective CCR1 antagonists for the potential treatment of inflammatory conditions like rheumatoid arthritis.[11]

Experimental Protocols

Below are detailed methodologies for the key steps involved in using Boc-D-valine in solid-phase peptide synthesis.

Boc Deprotection Protocol

This protocol outlines the removal of the N-terminal Boc group from the peptide-resin to allow for the coupling of the next amino acid.

- **Resin Swelling:** Swell the peptide-resin in dichloromethane (DCM) for approximately 5 minutes.
- **Pre-wash:** Perform a short pre-wash with a 50% solution of trifluoroacetic acid (TFA) in DCM.
- **Deprotection:** Stir the peptide-resin in the 50% TFA/DCM solution for an additional 15 to 25 minutes.
- **Washing:** Wash the deprotected peptide-resin twice with DCM and twice with isopropanol (IPA) to remove residual TFA.[6]
- **Neutralization:** Before the next coupling step, neutralize the resulting TFA salt by treating the resin with a 50% solution of diisopropylethylamine (DIEA) in DCM.[7]

Peptide Cleavage from the Resin (TFMSA Method)

This protocol describes the cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups using trifluoromethanesulfonic acid (TFMSA).

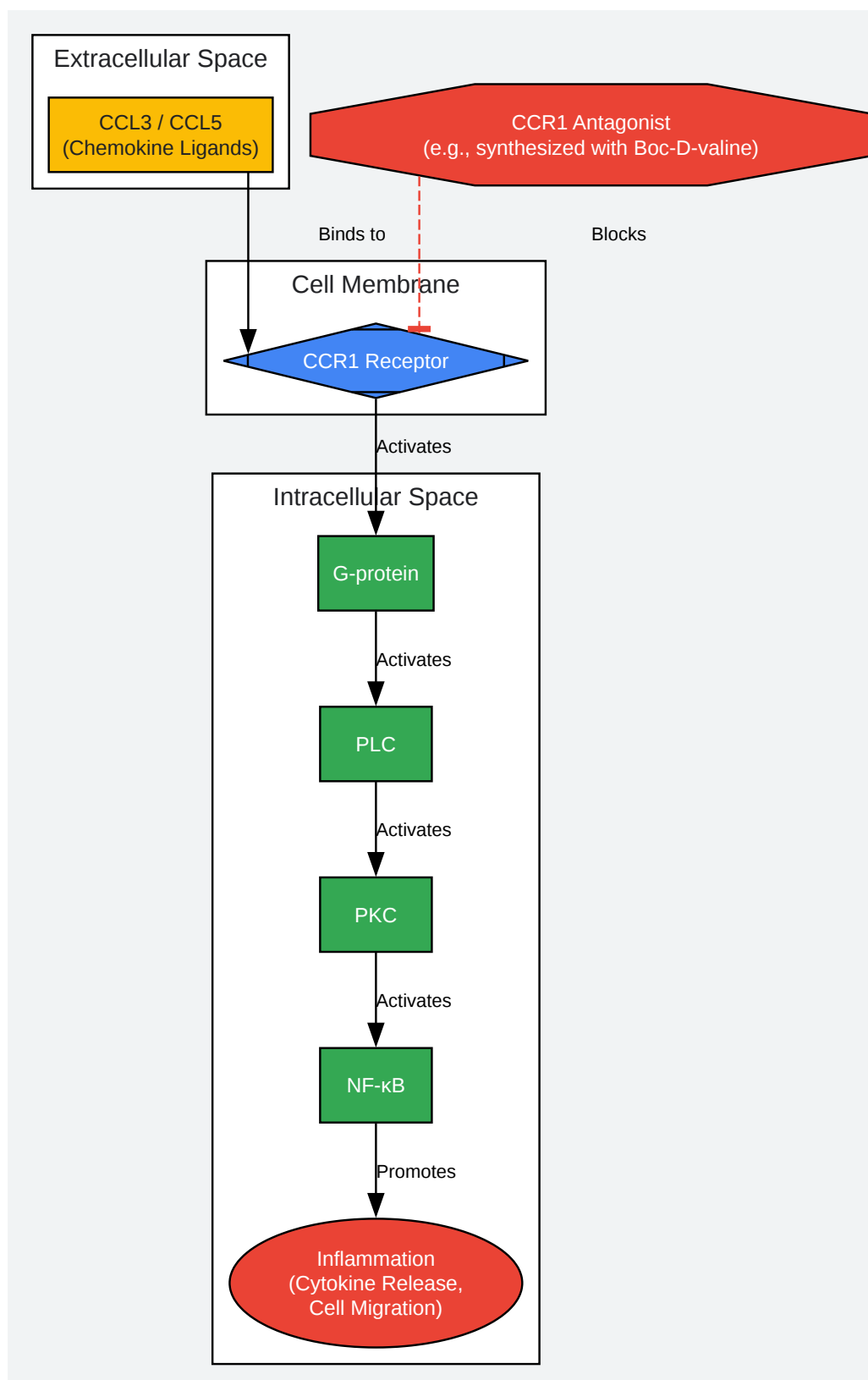
Caution: TFMSA is an extremely strong and corrosive acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

- **Resin Preparation:** Place the dried peptide-resin in a round-bottom flask equipped with a stirring bar.
- **Cleavage Cocktail Preparation:** In a separate flask, cool the cleavage cocktail (e.g., 1.95 mL TMSOTf, 6.90 mL TFA, 1.2 mL m-cresol for 1g of resin) to 0°C in an ice bath.
- **Cleavage Reaction:** Add the cooled cleavage mixture to the resin and stir at 0°C for 2 hours to ensure complete deprotection and cleavage.
- **Resin Removal:** Filter the resin under reduced pressure and wash it twice with fresh, cold TFA.
- **Peptide Precipitation:** Combine the filtrates and add an 8-10 fold volume of cold diethyl ether dropwise to precipitate the crude peptide.
- **Peptide Isolation:** Isolate the precipitated peptide by centrifugation or filtration.[8]

Application in Targeting the CCR1 Signaling Pathway in Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovial joints. The chemokine receptor CCR1 is highly expressed on various immune cells, including macrophages, which are key players in the inflammatory cascade within the synovium. The interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1 α) and CCL5 (RANTES), triggers downstream signaling pathways that promote the recruitment and activation of these inflammatory cells, perpetuating the disease process.[2][8]

Peptide-based antagonists of CCR1, potentially synthesized using Boc-D-valine, can block this interaction and thereby inhibit the inflammatory signaling cascade. The diagram below illustrates the CCR1 signaling pathway and the point of intervention for a CCR1 antagonist.



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Caption: CCR1 signaling pathway and inhibition by a peptide antagonist.

By blocking the binding of chemokines to the CCR1 receptor, the antagonist prevents the activation of downstream signaling molecules such as G-proteins, PLC, PKC, and NF- κ B.[8] This ultimately leads to a reduction in the inflammatory response, highlighting the therapeutic potential of CCR1 antagonists in rheumatoid arthritis. The use of Boc-D-valine in the synthesis of such peptide antagonists underscores its importance in the development of novel therapeutics.

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